3-((5-(2-Aminopyrimidine-5-carboxamido)-7-methoxy-2,3-dihydroimidazo[1,2-c]quinazolin-8-yl)oxy)propanoic Acid
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Overview
Description
3-((5-(2-Aminopyrimidine-5-carboxamido)-7-methoxy-2,3-dihydroimidazo[1,2-c]quinazolin-8-yl)oxy)propanoic Acid is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an aminopyrimidine moiety, a methoxy group, and a dihydroimidazoquinazoline ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((5-(2-Aminopyrimidine-5-carboxamido)-7-methoxy-2,3-dihydroimidazo[1,2-c]quinazolin-8-yl)oxy)propanoic Acid involves multiple steps, starting from readily available starting materials. One common approach involves the fusion of 2-amino-4,6-dichloropyrimidine with various amines in the presence of triethylamine, without using any solvent or catalyst . This reaction is typically carried out at elevated temperatures (80-90°C) and monitored by thin-layer chromatography (TLC) using hexane and ethyl acetate as the solvent system .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, can be applied to scale up the synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
3-((5-(2-Aminopyrimidine-5-carboxamido)-7-methoxy-2,3-dihydroimidazo[1,2-c]quinazolin-8-yl)oxy)propanoic Acid undergoes various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aminopyrimidine moiety can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) is commonly used.
Substitution: Triethylamine (TEA) and various electrophiles are used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield aldehydes or carboxylic acids, while reduction of nitro groups results in amines.
Scientific Research Applications
3-((5-(2-Aminopyrimidine-5-carboxamido)-7-methoxy-2,3-dihydroimidazo[1,2-c]quinazolin-8-yl)oxy)propanoic Acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various bioactive molecules and pharmaceuticals.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-((5-(2-Aminopyrimidine-5-carboxamido)-7-methoxy-2,3-dihydroimidazo[1,2-c]quinazolin-8-yl)oxy)propanoic Acid involves its interaction with specific molecular targets and pathways. For example, as a β-glucuronidase inhibitor, it binds to the active site of the enzyme, preventing its activity and thereby reducing the breakdown of glucuronides . This inhibition can have therapeutic effects in conditions where β-glucuronidase activity is elevated.
Comparison with Similar Compounds
Similar Compounds
2-Aminopyrimidine-5-carboxylic Acid: A simpler analog with similar biological activity.
2-Amino-4,6-dichloropyrimidine: Used as a starting material in the synthesis of various derivatives.
2-Amino-4,6-diphenylpyrimidine: Another derivative with potential pharmacological applications.
Uniqueness
3-((5-(2-Aminopyrimidine-5-carboxamido)-7-methoxy-2,3-dihydroimidazo[1,2-c]quinazolin-8-yl)oxy)propanoic Acid is unique due to its complex structure, which combines multiple functional groups and ring systems
Properties
Molecular Formula |
C19H19N7O5 |
---|---|
Molecular Weight |
425.4 g/mol |
IUPAC Name |
3-[[5-(2-aminopyrimidine-5-carbonyl)imino-7-methoxy-2,3-dihydro-1H-imidazo[1,2-c]quinazolin-8-yl]oxy]propanoic acid |
InChI |
InChI=1S/C19H19N7O5/c1-30-15-12(31-7-4-13(27)28)3-2-11-14(15)24-19(26-6-5-21-16(11)26)25-17(29)10-8-22-18(20)23-9-10/h2-3,8-9,21H,4-7H2,1H3,(H,27,28)(H2,20,22,23) |
InChI Key |
RLYLBDVYXYJZQA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC2=C3NCCN3C(=NC(=O)C4=CN=C(N=C4)N)N=C21)OCCC(=O)O |
Origin of Product |
United States |
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